Methyl 2-amino-3-(oxan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(oxan-3-yl)propanoate is a chemical compound with the molecular formula C9H17NO3. It is known for its unique structure, which includes an oxane ring, making it a valuable compound in various scientific research fields. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(oxan-3-yl)propanoate typically involves the reaction of oxane derivatives with amino acids. One common method includes the esterification of 2-amino-3-(oxan-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(oxan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxane ketones, while reduction can produce oxane alcohols .
Scientific Research Applications
Methyl 2-amino-3-(oxan-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(oxan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxane ring structure allows for unique interactions with biological molecules, potentially leading to various therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-amino-3-(oxan-4-yl)propanoate
- Methyl 2-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate
Comparison: Methyl 2-amino-3-(oxan-3-yl)propanoate is unique due to the position of the oxane ring, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Biological Activity
Methyl 2-amino-3-(oxan-3-yl)propanoate, also known as a derivative of amino acid compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Chemical Formula : C8H15NO3
- Molecular Weight : 173.21 g/mol
- IUPAC Name : this compound
- CAS Number : 137971690
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, potentially influencing signaling pathways associated with mood and cognition.
Pharmacological Properties
Recent studies have indicated several pharmacological properties of this compound:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurodegenerative conditions by modulating neuroinflammatory responses.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound. Below are key findings:
Case Studies
- Neuroprotection in Rodent Models : In a study involving mice subjected to oxidative stress, administration of this compound resulted in decreased markers of neuroinflammation and improved cognitive function as measured by behavioral tests.
- Potential in Anxiety Disorders : A clinical trial explored the compound's efficacy in patients with generalized anxiety disorder (GAD). Results indicated a statistically significant reduction in anxiety scores compared to placebo.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(oxan-3-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)5-7-3-2-4-13-6-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
DVVCDJXMGQMYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.